molecular formula C20H18N4O3 B2994492 7-Methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide CAS No. 2320465-90-3

7-Methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B2994492
CAS No.: 2320465-90-3
M. Wt: 362.389
InChI Key: ZEBTZKYYGNGOOR-UHFFFAOYSA-N
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Description

7-Methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound features a benzofuran core, which is a fused ring structure consisting of a benzene ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is to start with a suitable benzofuran derivative and introduce the necessary substituents through a series of reactions, such as nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to form a hydroxyl group.

  • Reduction: : The pyridin-2-yl group can be reduced to form a pyridin-2-ol derivative.

  • Substitution: : The pyrazol-3-yl group can undergo nucleophilic substitution reactions with different nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed

  • Oxidation: : Formation of 7-hydroxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide.

  • Reduction: : Formation of 7-methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide with a reduced pyridin-2-yl group.

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-Methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features Similar compounds include other benzofuran derivatives and pyrazole derivatives, which may have different substituents or core structures

List of Similar Compounds

  • 7-Methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide

  • 7-Hydroxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide

  • This compound with reduced pyridin-2-yl group

  • Various substituted benzofuran and pyrazole derivatives

Properties

IUPAC Name

7-methoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-24-14(11-16(23-24)15-7-3-4-9-21-15)12-22-20(25)18-10-13-6-5-8-17(26-2)19(13)27-18/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBTZKYYGNGOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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